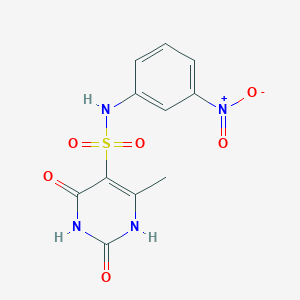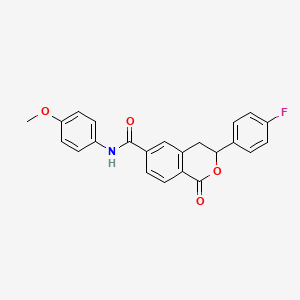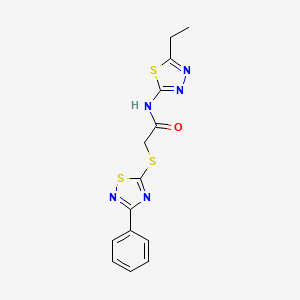
6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can be achieved through a multi-component reaction known as the Biginelli reaction. This reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of a catalyst. Sodium hydrogen sulfate has been reported as an effective catalyst for this reaction, providing moderate to high yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green catalysts, such as alumina-supported cobalt, can also be employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions
6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 6-methyl-N-(3-aminophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including diabetes and cancer.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
作用机制
The mechanism of action of 6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it has been shown to inhibit the enzyme α-amylase, which plays a role in carbohydrate metabolism .
相似化合物的比较
Similar Compounds
6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-thione: Similar structure but with a thione group instead of a sulfonamide group.
Uniqueness
The presence of the sulfonamide group in 6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide imparts unique properties, such as increased solubility in water and enhanced biological activity. This makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C11H10N4O6S |
|---|---|
分子量 |
326.29 g/mol |
IUPAC 名称 |
6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H10N4O6S/c1-6-9(10(16)13-11(17)12-6)22(20,21)14-7-3-2-4-8(5-7)15(18)19/h2-5,14H,1H3,(H2,12,13,16,17) |
InChI 键 |
CKBXSKNUGJBECF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorobenzyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11297060.png)
![6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11297062.png)
![Ethyl 4-({[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11297068.png)

![N-[4-(propan-2-yl)phenyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B11297081.png)
![N-(2-chlorobenzyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11297085.png)
![2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11297091.png)
![N-Butyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11297098.png)
![Ethyl 3-({[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11297099.png)
![2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B11297118.png)
![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B11297125.png)
![3-Methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11297126.png)

